(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide is a synthetic compound used in scientific research. This compound has a complex structure and is used in various research studies due to its unique properties.
Wirkmechanismus
The mechanism of action of ((2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(this compound)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide is not fully understood. However, it is believed to interact with specific enzymes and proteins in the body, thereby altering their activity. This compound is also known to inhibit certain enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(this compound)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide are complex and varied. This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It is also known to have an impact on the immune system and can modulate the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(this compound)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide in lab experiments include its unique structure and properties, which make it an ideal compound for studying the mechanism of action of various drugs. However, the limitations of using this compound include its complex synthesis method, which requires specialized equipment and expertise. Additionally, this compound is not widely available, which can limit its use in certain research studies.
Zukünftige Richtungen
There are several future directions for the use of ((2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(this compound)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide in scientific research. One potential direction is the development of new drugs that target specific enzymes and proteins in the body. Another potential direction is the optimization of drug efficacy by identifying new drug targets. Additionally, this compound can be used to study the mechanism of action of various drugs and to identify new drug targets. Overall, (this compound)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(this compound)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide is a valuable compound in scientific research and has the potential to contribute to the development of new drugs and treatments for various diseases.
Synthesemethoden
The synthesis of ((2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(this compound)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide involves several steps. The first step is the synthesis of the intermediate compound, N-[(this compound)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide. This intermediate compound is then reacted with 2,2,2-trifluoroacetic anhydride to obtain the final product, (this compound)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(this compound)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide. The synthesis of this compound requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
((2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(this compound)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide is used in various scientific research studies. This compound is primarily used in the field of medicinal chemistry to study the mechanism of action of various drugs. It is also used in drug discovery and development to identify new drug targets and to optimize drug efficacy.
Eigenschaften
CAS-Nummer |
119777-90-1 |
---|---|
Molekularformel |
C18H21F6N3O3 |
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide |
InChI |
InChI=1S/C18H21F6N3O3/c1-9(2)8-13(26-16(30)18(22,23)24)15(29)27-14(28)10(3)25-12-6-4-11(5-7-12)17(19,20)21/h4-7,9-10,13,25H,8H2,1-3H3,(H,26,30)(H,27,28,29)/t10-,13-/m0/s1 |
InChI-Schlüssel |
AXGRINIFANQBKQ-GWCFXTLKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(=O)[C@H](CC(C)C)NC(=O)C(F)(F)F)NC1=CC=C(C=C1)C(F)(F)F |
SMILES |
CC(C)CC(C(=O)NC(=O)C(C)NC1=CC=C(C=C1)C(F)(F)F)NC(=O)C(F)(F)F |
Kanonische SMILES |
CC(C)CC(C(=O)NC(=O)C(C)NC1=CC=C(C=C1)C(F)(F)F)NC(=O)C(F)(F)F |
Synonyme |
CF3-Leu-Ala-NH-C6H4-CF3 TFLA trifluoroacetyl-leucyl-alanyl-4-trifluoromethylanilide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.